molecular formula C36H44N8O11 B220457 Pacidamycin 5 CAS No. 122855-43-0

Pacidamycin 5

Cat. No.: B220457
CAS No.: 122855-43-0
M. Wt: 764.8 g/mol
InChI Key: VMCKHEAYHSISAM-RINAREHVSA-N
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Description

Pacidamycin 5 is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pacidamycin 5 involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions, including amide bond formation, amidation, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Pacidamycin 5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pacidamycin 5 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Pacidamycin 5 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Pacidamycin 5
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure and the resulting biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

122855-43-0

Molecular Formula

C36H44N8O11

Molecular Weight

764.8 g/mol

IUPAC Name

2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C36H44N8O11/c1-19(37)27(46)17-26(42(2)31(49)24(38)14-21-9-6-10-22(45)13-21)30(39)32(50)44(35(53)40-25(34(51)52)15-20-7-4-3-5-8-20)18-23-16-28(47)33(55-23)43-12-11-29(48)41-36(43)54/h3-13,18-19,24-26,28,30,33,45,47H,14-17,37-39H2,1-2H3,(H,40,53)(H,51,52)(H,41,48,54)/b23-18+/t19-,24-,25?,26?,28?,30?,33?/m0/s1

InChI Key

VMCKHEAYHSISAM-RINAREHVSA-N

SMILES

CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N)N

Isomeric SMILES

C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)N)N

Canonical SMILES

CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N)N

Synonyms

pacidamycin 5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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